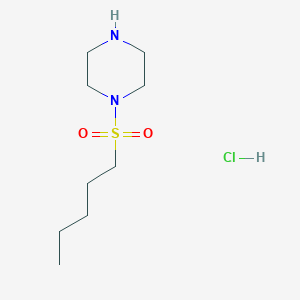

1-(Pentane-1-sulfonyl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(Pentane-1-sulfonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pentane-1-sulfonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pentylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCDSOOUZKVUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Novel Piperazine Sulfonamide Derivatives in Drug Discovery

Executive Summary

The piperazine sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from metalloenzymes (Carbonic Anhydrases) to G-protein coupled receptors (5-HT) and bacterial lipid A biosynthesis enzymes (LpxH). This guide provides a rigorous technical analysis of the design, synthesis, and biological validation of these derivatives. It is written for drug development professionals seeking to leverage the unique physicochemical properties of the piperazine core—conformational rigidity, defined spatial orientation, and favorable pKa—to optimize lead compounds.

Part 1: Pharmacophore Architecture & SAR Logic

The Structural Advantage

The piperazine ring serves as a rigid linker that enforces a chair conformation, directing substituents at the

Key SAR Drivers:

-

-Sulfonyl Moiety: Critical for anchoring the molecule. In Carbonic Anhydrase (CA) inhibitors, the unsubstituted sulfonamide (

-

Piperazine Core: Modulates lipophilicity (

) and solubility. Its semi-rigid nature reduces the entropic penalty upon binding compared to flexible aliphatic chains. - -Distal Substituents: The "tail" region.[1] Bulky hydrophobic groups here often occupy the hydrophobic pocket of enzymes (e.g., the hydrophobic half of the CA active site) or interact with the hydrophobic channel of LpxH.

SAR Visualization

The following diagram illustrates the core Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

Caption: SAR map highlighting the modular functionality of the piperazine sulfonamide scaffold across major therapeutic targets.

Part 2: Synthetic Methodologies

Strategic Synthesis

The synthesis of piperazine sulfonamides typically follows a convergent route. The high nucleophilicity of the secondary amines in piperazine allows for facile

Critical Control Point: When using monosubstituted piperazines, controlling regioselectivity is trivial. However, creating non-symmetrical

Representative Protocol: Synthesis of 1-(Arylsulfonyl)-4-substituted-piperazine

Source Grounding: Adapted from standard medicinal chemistry protocols for sulfonamide synthesis [1, 10].

Reagents:

-

Substituted Piperazine (1.0 eq)

-

Arylsulfonyl chloride (1.1 eq)

-

Triethylamine (

) or Pyridine (2.0 eq) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 equivalent of the

-substituted piperazine (e.g., 1-(2-fluorophenyl)piperazine) in anhydrous DCM under an inert nitrogen atmosphere. -

Base Addition: Add 2.0 equivalents of

to scavenge the HCl generated during the reaction. Why: Failure to remove acid will protonate the unreacted piperazine, halting the reaction. -

Coupling: Cool the solution to

to minimize side reactions. Dropwise add 1.1 equivalents of the appropriate sulfonyl chloride dissolved in DCM. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Work-up: Wash the organic layer with water (

), saturated -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via silica gel column chromatography or recrystallization from ethanol.

Caption: General synthetic workflow for N-sulfonyl piperazine derivatives ensuring high yield and purity.

Part 3: Therapeutic Applications & Mechanistic Insights[2]

Oncology: Carbonic Anhydrase (CA) Inhibition

Novel piperazine sulfonamides have shown sub-nanomolar potency against tumor-associated isoforms hCA IX and hCA XII .[1][2] These enzymes are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH, promoting cell survival and metastasis.

-

Mechanism: The sulfonamide group coordinates the

ion in the enzyme active site. The piperazine tail extends into the hydrophobic pocket, conferring selectivity over the ubiquitous cytosolic isoforms (hCA I and II) which cause systemic side effects [2, 6, 7].

Antimicrobial: LpxH and DHPS Inhibition

-

Gram-Negative Bacteria: Derivatives targeting LpxH (UDP-2,3-diacylglucosamine hydrolase) disrupt the lipid A biosynthetic pathway, compromising the outer membrane [1].

-

General Antibacterial: Sulfonamides inhibit dihydropteroate synthase (DHPS) , blocking folate synthesis. The piperazine moiety improves cell membrane permeability compared to traditional sulfa drugs [4].

Comparative Potency Data

The following table summarizes key activity data from recent literature.

| Compound Class | Target | Key Potency Metric ( | Selectivity Profile | Ref |

| Sulfamoyl-benzoyl-piperidine | hCA IX | >8-fold vs hCA I | [7] | |

| Hydroxyimine-tethered sulfonamide | hCA II | High affinity for glaucoma targets | [6] | |

| m-Bromophenyl piperazine | LpxH | 74% inhibition of LpxH activity | [1] | |

| Chalcone-Piperazine Hybrid | HeLa Cells | Superior to Cisplatin | [5] |

Part 4: Biological Evaluation Protocols

Gold Standard: Stopped-Flow Hydrase Assay

To validate Carbonic Anhydrase inhibition, the stopped-flow method is required to measure the rapid hydration of

Protocol:

-

Buffer Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM

to maintain ionic strength. -

Indicator: Add Phenol Red (0.2 mM) as the pH indicator.

-

Enzyme Incubation: Incubate the specific hCA isoform (e.g., hCA IX) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.

-

Reaction Trigger: Mix the enzyme-inhibitor solution rapidly with

-saturated water using a stopped-flow instrument (e.g., Applied Photophysics). -

Measurement: Monitor the absorbance change at 557 nm (transition of Phenol Red from red to yellow as pH drops).

-

Calculation: Determine the initial velocity (

) and calculate

Validation Check: The

References

-

Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC - PubMed Central.Link

-

Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry.[2][3]Link

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. PMC - PubMed Central.Link

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - PubMed Central.Link

-

Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Advances.Link

-

Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.Link

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.Link

-

Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities. Z Naturforsch C J Biosci.[4]Link[4]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.Link

Sources

- 1. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pentanesulfonyl)piperazine

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(pentanesulfonyl)piperazine through the reaction of pentanesulfonyl chloride with piperazine. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, and its sulfonylated derivatives are of significant interest in drug discovery.[1] This document details the underlying reaction mechanism, optimal reaction conditions, a step-by-step experimental procedure, and critical safety considerations. The protocols described herein are designed for researchers, chemists, and drug development professionals to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

The sulfonylation of amines is a fundamental transformation in organic synthesis, yielding sulfonamides—a functional group present in a wide array of pharmaceuticals. The reaction between a sulfonyl chloride and a primary or secondary amine, such as piperazine, proceeds via a nucleophilic substitution mechanism at the sulfur center.[2][3]

Piperazine itself is a symmetrical diamine, presenting the primary challenge of achieving selective mono-sulfonylation while avoiding the formation of the 1,4-disubstituted byproduct. Control over stoichiometry is therefore paramount. By using a significant excess of piperazine, the statistical probability of a second sulfonylation event on the desired mono-substituted product is greatly diminished. An alternative strategy involves the in situ mono-protonation of piperazine, which effectively protects one of the nitrogen atoms, rendering it non-nucleophilic and directing the reaction towards the desired product.[4]

This guide focuses on the direct sulfonylation method using an excess of piperazine, which serves both as the nucleophile and the acid scavenger for the hydrochloric acid generated during the reaction.

Reaction Mechanism and Rationale

The synthesis of 1-(pentanesulfonyl)piperazine is a classic example of nucleophilic substitution on a sulfonyl group. The mechanism can be dissected into three key steps:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the highly electrophilic sulfur atom of pentanesulfonyl chloride. This attack results in the formation of a transient, high-energy tetrahedral intermediate.

-

Chloride Elimination: The unstable tetrahedral intermediate rapidly collapses. The sulfonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.

-

Deprotonation: The resulting piperazinium salt is deprotonated by a base. In this protocol, a second molecule of piperazine acts as the base, neutralizing the generated hydrochloric acid (HCl) to form piperazine hydrochloride. This step is critical; without a base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[5]

Caption: Nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 1-(Pentanesulfonyl)piperazine

This protocol is optimized for the selective mono-sulfonylation of piperazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Piperazine | Anhydrous, ≥99% | Sigma-Aldrich | Use a 4-5 fold molar excess. Must be anhydrous. |

| Pentanesulfonyl chloride | ≥97% | Sigma-Aldrich | Highly reactive with water; handle under inert atmosphere.[6] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Other aprotic solvents like THF or acetonitrile can be substituted.[7] |

| Saturated Sodium Bicarbonate (aq.) | Reagent Grade | - | For aqueous work-up.[8] |

| Brine (Saturated NaCl aq.) | Reagent Grade | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice/water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Inert atmosphere setup (Nitrogen or Argon)

Safety Precautions

-

Pentanesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator and reacts with water to release corrosive hydrogen chloride gas.[9][10] Always handle in a certified chemical fume hood.

-

Piperazine: Can cause skin irritation and may cause an allergic skin reaction.[11] Avoid inhalation of dust.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

Personal Protective Equipment (PPE): Safety glasses or a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[6]

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve piperazine (4.0 equivalents) in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.[7]

-

Addition of Sulfonyl Chloride: Dissolve pentanesulfonyl chloride (1.0 equivalent) in a small volume of anhydrous DCM (~20 mL) and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred piperazine solution over 30-45 minutes. A white precipitate (piperazine hydrochloride) will form.[5]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the pentanesulfonyl chloride spot indicates completion.

-

Aqueous Work-up:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add deionized water (50 mL) to quench the reaction and dissolve the piperazine hydrochloride salt.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer two more times with DCM (2 x 30 mL).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).[8] This removes any remaining acidic impurities and excess piperazine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Solvent Removal & Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford pure 1-(pentanesulfonyl)piperazine.[12]

-

Data Summary and Expected Results

The following table summarizes the key parameters for the synthesis.

| Parameter | Value / Description | Rationale / Notes |

| Reactants | Pentanesulfonyl chloride, Piperazine | |

| Stoichiometry | 1.0 eq. Pentanesulfonyl chloride : 4.0 eq. Piperazine | Excess piperazine acts as both nucleophile and acid scavenger, favoring mono-sulfonylation. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents hydrolysis of the sulfonyl chloride.[13] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion.[7] |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be monitored by TLC. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of pentanesulfonyl chloride with atmospheric moisture.[13] |

| Work-up | Aqueous wash with NaHCO₃ | Neutralizes HCl and hydrolyzes unreacted sulfonyl chloride.[8] |

| Purification | Flash Column Chromatography (Silica Gel) | Effective for separating the polar product from non-polar impurities and any residual starting material.[14] |

| Expected Product | 1-(Pentanesulfonyl)piperazine | C₉H₂₀N₂O₂S |

| Expected Yield | 75-90% | Yield is dependent on precise control of conditions and purification efficiency. |

Workflow Visualization

Caption: Experimental workflow for synthesis.

References

- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.

- Sigma-Aldrich. (2013).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- TCI America. (n.d.).

- Thermo Fisher Scientific. (2015).

- Mancini, A., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. RSC Medicinal Chemistry.

- Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.

- Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.

- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine.

- Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube.

- ECHEMI. (n.d.). Piperazine and chloride reaction.

- Dinsmore, C. J., & Beshore, D. C. (2002). The medicinal chemistry of piperazine-containing compounds. Bioorganic & Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. BenchChem.

Sources

- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. westliberty.edu [westliberty.edu]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of Piperazine Sulfonamide Libraries for High-Throughput Screening

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design and practical synthesis of piperazine sulfonamide libraries tailored for High-Throughput Screening (HTS). The piperazine sulfonamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide moves beyond a simple recitation of synthetic steps, delving into the rationale behind experimental choices, from library design principles to the selection of synthetic routes—both solid-phase and solution-phase—and culminating in rigorous quality control measures essential for the integrity of any screening campaign.[3][4] Detailed, field-proven protocols are provided to empower research teams to efficiently generate high-quality, diverse piperazine sulfonamide libraries, thereby increasing the probability of identifying valuable hit compounds in early-stage drug discovery.[5]

Introduction: The Strategic Value of Piperazine Sulfonamide Libraries

The piperazine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate properties such as aqueous solubility, oral bioavailability, and metabolic stability.[1] When combined with the sulfonamide functional group, a well-established pharmacophore known for its ability to act as a hydrogen bond donor and acceptor, the resulting piperazine sulfonamide scaffold offers a rich three-dimensional chemical space for interaction with biological targets.[6] This combination has led to the development of potent inhibitors for a variety of enzyme classes, including proteases and kinases, as well as modulators of G-protein coupled receptors.[7][8][9]

The construction of a compound library for HTS is a foundational step in the hit identification process.[5] The quality, diversity, and "drug-likeness" of this collection are paramount to the success of a screening campaign.[4][10] Poor quality libraries, characterized by impurities or reactive functionalities, can lead to a high rate of false positives and wasted resources.[4] Therefore, a well-curated library of piperazine sulfonamides, synthesized with careful attention to purity and structural diversity, represents a high-value asset for any drug discovery program.[3]

Library Design: A Blueprint for Success

The design of a compound library is a critical determinant of its effectiveness.[5] Key principles for designing a piperazine sulfonamide library include maximizing chemical and scaffold diversity.[5] This involves the strategic selection of a varied set of building blocks to explore a wide range of chemical space.[5]

Core Scaffold and Diversification Points

The general structure of a piperazine sulfonamide allows for diversification at multiple points. A common strategy involves a central piperazine core with substitutions at the N1 and N4 positions. One nitrogen atom is derivatized with a sulfonyl group, while the other can be functionalized with a variety of substituents.

Diagram: Diversification of the Piperazine Sulfonamide Scaffold

Caption: Key diversification points on the piperazine sulfonamide scaffold.

Building Block Selection

The choice of sulfonyl chlorides (for the R1 position) and piperazine derivatives (or precursors for the R2 position) is crucial for generating a diverse library. It is advisable to select building blocks that adhere to general "rule-of-five" principles to enhance the drug-like properties of the final compounds.[11] Furthermore, incorporating a wide array of functional groups, ring systems, and stereochemistries will maximize the exploration of chemical space.[5]

Synthetic Strategies: Solution-Phase vs. Solid-Phase Synthesis

The generation of a piperazine sulfonamide library can be approached through either solution-phase or solid-phase synthesis. Each methodology offers distinct advantages and is suited to different library sizes and objectives.

Solution-Phase Parallel Synthesis

Solution-phase synthesis is a versatile approach that is well-suited for the production of smaller, focused libraries. It often allows for easier scale-up of hit compounds for further studies. A common workflow involves the reaction of a monosubstituted piperazine with a diverse set of sulfonyl chlorides in a parallel format.

Diagram: Solution-Phase Synthesis Workflow

Caption: A typical workflow for solution-phase parallel synthesis.

Solid-Phase Synthesis (SPS)

For larger libraries, solid-phase synthesis offers significant advantages in terms of automation and purification.[12] In this approach, the piperazine core or a precursor is attached to a solid support (resin), and subsequent synthetic steps are carried out.[13] Excess reagents and byproducts are easily removed by washing the resin, which streamlines the purification process.[14]

An efficient solid-phase synthesis of mono-N-substituted piperazines has been developed, which can then be reacted with a diverse pool of sulfonyl chlorides to generate the library.[13] This method often involves a selective borane amide bond reduction in the presence of a carbamate resin linkage.[13]

Diagram: Solid-Phase Synthesis Workflow

Caption: A generalized workflow for solid-phase synthesis.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific building blocks used.

Protocol 1: Solution-Phase Synthesis of a Piperazine Sulfonamide Library

This protocol describes a representative procedure for the parallel synthesis of a piperazine sulfonamide library in a 96-well plate format.

Materials:

-

Monosubstituted piperazine (e.g., 1-Boc-piperazine)

-

Array of diverse sulfonyl chlorides

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

96-well reaction block

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Piperazine Stock Solution: Prepare a 0.2 M solution of the monosubstituted piperazine in anhydrous DCM.

-

Dispensing Piperazine: To each well of the 96-well reaction block, add 200 µL of the piperazine stock solution (0.04 mmol).

-

Addition of Base: Add 1.5 equivalents of TEA or DIPEA (0.06 mmol) to each well.

-

Preparation of Sulfonyl Chloride Stock Solutions: Prepare 0.2 M solutions of each sulfonyl chloride in anhydrous DCM.

-

Addition of Sulfonyl Chlorides: Add 200 µL of the respective sulfonyl chloride stock solution (0.04 mmol) to each well.

-

Reaction: Seal the reaction block and stir the reactions at room temperature for 16-24 hours.

-

Work-up:

-

Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

-

Extract the aqueous layer with DCM (2 x 200 µL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude products using high-throughput purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).[15]

Protocol 2: Solid-Phase Synthesis of a Piperazine Sulfonamide Library

This protocol outlines a general procedure for the solid-phase synthesis of a piperazine sulfonamide library using a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acid (e.g., Fmoc-glycine)

-

Piperidine (20% in DMF)

-

Sulfonyl chlorides

-

DCM, anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes.

-

Fmoc-Amino Acid Coupling: Couple the Fmoc-protected amino acid to the resin using a standard coupling reagent (e.g., HBTU, HATU).

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Sulfonylation:

-

Swell the resin in anhydrous DCM.

-

Add a solution of the desired sulfonyl chloride (3 equivalents) and DIPEA (5 equivalents) in DCM.

-

Shake the reaction vessel for 12-16 hours at room temperature.

-

Wash the resin extensively with DCM, DMF, and methanol.

-

-

Cleavage: Cleave the final product from the resin using a TFA cleavage cocktail for 2-3 hours.

-

Isolation:

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product with cold diethyl ether.

-

Collect the precipitate by centrifugation and dry under vacuum.

-

-

Purification: Purify the crude product by preparative HPLC.

Quality Control: Ensuring Library Integrity

The quality of a compound library is paramount for the success of HTS campaigns.[4] Rigorous quality control (QC) is essential to ensure the identity, purity, and concentration of each compound in the library.[3]

Analytical Techniques for QC

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library QC. It provides information on the purity of each compound and confirms its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically feasible for every compound in a large library, NMR should be performed on a representative subset of compounds to confirm their structure.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is used to determine the purity of the compounds. A purity level of >90% is generally considered acceptable for HTS.[11]

Data Management

A robust data management system is crucial for tracking all information associated with the library, including chemical structures, analytical data, and plate locations.[5]

Conclusion

The preparation of a high-quality piperazine sulfonamide library is a strategic investment in the drug discovery process. By combining thoughtful library design, efficient synthetic strategies, and rigorous quality control, research organizations can significantly enhance their chances of identifying promising hit compounds. The protocols and principles outlined in this guide provide a solid foundation for the successful generation of these valuable screening assets. The versatility of the piperazine sulfonamide scaffold ensures its continued relevance in the ongoing quest for novel therapeutics.[7][8][9][16][17]

References

-

D. B. Kassel, High-throughput purification of compound libraries, Drug Discovery Today, 6(9), 471-477 (2001). [Link]

-

S. W. Kim, S. M. Bauer, and R. W. Armstrong, The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis, Journal of Combinatorial Chemistry, 5(3), 260-266 (2003). [Link]

-

M. T. Nazeri, A. Beygzade Nowee, and A. Shaabani, A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions, New Journal of Chemistry, 45(7), 3479-3484 (2021). [Link]

-

Charles River Laboratories, Compound Libraries. [Link]

-

Evotec, The Importance of a Well-Curated Compound Library in Hit Identification. [Link]

-

M. T. Nazeri, A. Beygzade Nowee, and A. Shaabani, A new one-pot synthesis of pseudopeptide connected to sulfonamide: Via the tandem N -sulfonylation/Ugi reactions, ResearchGate (2021). [Link]

-

C. J. Bungard et al., Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors, ACS Medicinal Chemistry Letters, 8(12), 1336-1341 (2017). [Link]

-

Vipergen, Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. [Link]

-

A. Dömling, Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application, Molecules, 25(23), 5737 (2020). [Link]

-

S. D. Kuduk et al., Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization, Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842 (2010). [Link]

-

WuXi AppTec, Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries, YouTube (2022). [Link]

-

University of Kansas, KU-HTS Compound Libraries. [Link]

-

F. A. Faizan et al., The medicinal chemistry of piperazines: A review, Chemical Biology & Drug Design, 101(1), 2-24 (2023). [Link]

-

Y. Wang et al., SuFExable Isocyanides for Ugi Reaction: Facile Synthesis of Sulfonyl Fluoro Peptides, Chinese Journal of Chemistry, 40(1), 60-66 (2022). [Link]

-

M. A. Walters and M. A. Namdev, Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening, Journal of Biomolecular Screening, 16(2), 133-146 (2011). [Link]

-

Curia, Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

-

S. Y. Abbas et al., Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives, Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 565-573 (2008). [Link]

-

C. M. J. Luo and W. H. Huang, A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage, Tetrahedron Letters, 47(18), 3051-3055 (2006). [Link]

-

P. Singh et al., Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety, International Journal of Pharmaceutical Sciences and Research, 7(4), 1546-1555 (2016). [Link]

-

F. A. Faizan et al., The medicinal chemistry of piperazines: A review, Scilit (2023). [Link]

-

A. Sandström et al., Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation, European Journal of Organic Chemistry, 2020(15), 2210-2218 (2020). [Link]

-

J. A. W. M. Grootenhuis et al., Solid phase synthesis of benzylamine-derived sulfonamide library, Bioorganic & Medicinal Chemistry Letters, 8(7), 735-738 (1998). [Link]

-

A. Sandström et al., Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation, European Journal of Organic Chemistry, 2020(15), 2210-2218 (2020). [Link]

-

Stanford University, Compound Libraries Available for HTS. [Link]

-

S. B. Khan et al., Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study, Bioorganic Chemistry, 75, 275-283 (2017). [Link]

-

C. J. Bungard et al., Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV‑1 Protease Inhibitors, Figshare (2017). [Link]

-

C. J. Bungard et al., Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors, OSTI.GOV (2017). [Link]

-

M. Akram et al., Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies, Journal of Biomolecular Structure & Dynamics, 1-13 (2024). [Link]

-

S. D. Roughley and A. M. Jordan, Expanding accessible chemical space through automated high-throughput experimentation, Nature Reviews Chemistry, 5, 363-379 (2021). [Link]

-

O. A. Olu-Igbiloba, H. Sitzmann, and G. Manolikakes, Reaction scope ‐ sulfonamide component, ResearchGate (2019). [Link]

-

Wikipedia, Solid-phase synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. criver.com [criver.com]

- 4. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]

- 5. chemical libraries - what is compound libraries for drug discovery [vipergen.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]

- 12. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 13. The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Scalable synthesis of 1-(Pentane-1-sulfonyl)piperazine HCl

Application Note: Scalable Synthesis of 1-(Pentane-1-sulfonyl)piperazine HCl

Executive Summary

1-(Pentane-1-sulfonyl)piperazine Hydrochloride is a critical secondary amine building block utilized in the synthesis of diverse pharmaceutical agents, including GPCR ligands (e.g., 5-HT, Dopamine receptors) and enzyme inhibitors. While conceptually simple, the scalable synthesis of this intermediate presents a classic chemoselectivity challenge: differentiating the two equivalent nitrogen atoms of the piperazine ring to prevent the formation of the bis-sulfonated impurity, 1,4-bis(pentane-1-sulfonyl)piperazine.

This guide details a high-fidelity, scalable protocol utilizing a Boc-protection strategy. Unlike direct sulfonylation methods that rely on large excesses of piperazine to achieve selectivity, this route guarantees 1:1 stoichiometry, simplifies purification to a filtration step, and delivers a product meeting GMP-like purity specifications (>98%).

Strategic Route Analysis

To determine the optimal scalable path, we evaluated two primary synthetic strategies.

| Feature | Route A: Direct Sulfonylation | Route B: Boc-Protection (Recommended) |

| Reagents | Piperazine (5-10 eq), Pentanesulfonyl Chloride (1 eq) | 1-Boc-Piperazine (1 eq), Pentanesulfonyl Chloride (1 eq) |

| Selectivity | Statistical (requires excess amine) | Absolute (Steric/Chemical protection) |

| Major Impurity | Bis-sulfonated piperazine (difficult removal) | None (Bis-alkylation impossible) |

| Purification | Distillation or Column Chromatography | Crystallization / Filtration |

| Scalability | Limited by waste (excess amine recovery) | High (Linear, atom-economical workup) |

Decision: We utilize Route B for this protocol. Although the raw material cost is marginally higher, the elimination of chromatographic purification and the ease of salt formation make it superior for multi-gram to kilogram scales.

Reaction Mechanism & Workflow

The synthesis proceeds in two stages:

-

Nucleophilic Sulfonylation: 1-Boc-piperazine attacks the electrophilic sulfur of pentanesulfonyl chloride. Triethylamine (TEA) acts as a scavenger for the generated HCl.

-

Acidolytic Deprotection: The Boc group is cleaved using anhydrous HCl in dioxane, precipitating the final product as a pure hydrochloride salt.

Figure 1: Workflow for the selective synthesis of 1-(Pentane-1-sulfonyl)piperazine HCl, highlighting the impurity control mechanism.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(pentylsulfonyl)piperazine-1-carboxylate

Safety Note: Pentanesulfonyl chloride is a lachrymator and corrosive.[1] Handle in a fume hood. Reagents:

-

1-Boc-piperazine (1.0 equiv)

-

1-Pentanesulfonyl chloride (1.05 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (10 mL/g of substrate)

Procedure:

-

Preparation: Charge a round-bottom flask with 1-Boc-piperazine and DCM. Stir until fully dissolved.

-

Base Addition: Add TEA in one portion. Cool the mixture to 0°C using an ice bath.

-

Expert Insight: Cooling is critical.[2] Sulfonylation is exothermic. Uncontrolled heat can lead to degradation or hydrolysis of the sulfonyl chloride.

-

-

Addition: Add 1-Pentanesulfonyl chloride dropwise over 30 minutes. Maintain internal temperature <10°C.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The Boc-piperazine spot (ninhydrin active) should disappear.

-

-

Workup:

-

Wash organic layer with 1M HCl (2x) to remove excess TEA and any unreacted piperazine.

-

Wash with Sat. NaHCO₃ (2x) to neutralize residual acid.

-

Wash with Brine (1x).

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Result: Thick, colorless to pale yellow oil. Yield typically 90-95% . This intermediate is usually pure enough for the next step without chromatography.

Step 2: Deprotection to 1-(Pentane-1-sulfonyl)piperazine HCl

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5.0 equiv)[3]

-

Diethyl ether or MTBE (for precipitation)

Procedure:

-

Dissolution: Dissolve the oily intermediate in a minimum amount of 1,4-dioxane or DCM (approx 2 mL/g).

-

Acidification: Add 4M HCl in Dioxane dropwise at RT.

-

Observation: Gas evolution (Isobutylene/CO₂) will occur. Ensure the vessel is vented through a drying tube or bubbler.

-

-

Precipitation: Stir for 2–4 hours. A white precipitate (the product) will form as the reaction progresses.

-

Expert Insight: If precipitation is slow, add anhydrous Diethyl Ether or MTBE to drive the equilibrium and maximize recovery.

-

-

Isolation: Filter the solid under vacuum / inert atmosphere (nitrogen blanket).

-

Note: Hydrochloride salts of secondary amines can be hygroscopic. Minimize exposure to humid air.

-

-

Washing: Wash the filter cake with cold Diethyl Ether (3x) to remove traces of dioxane and Boc-byproducts.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Critical Quality Attributes (CQAs) & Data

| Attribute | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (210 nm) |

| Identity | Conforms to Structure | ¹H NMR (DMSO-d₆) |

| Residual Solvent | < 5000 ppm (Dioxane) | GC-HS |

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

-

δ 9.20 (br s, 2H): NH₂⁺ protons (indicates salt formation).

-

δ 3.45 (m, 4H): Piperazine protons adjacent to Sulfonyl.

-

δ 3.15 (m, 4H): Piperazine protons adjacent to Amine.

-

δ 3.05 (t, 2H): α-methylene of pentyl chain (-SO₂-CH ₂-).

-

δ 1.65 (m, 2H): β-methylene.

-

δ 1.30 (m, 4H): Bulk methylene chain.

-

δ 0.88 (t, 3H): Terminal methyl group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Check reagent quality (sulfonyl chlorides degrade to sulfonic acids over time). |

| Product is "Gummy" (Step 2) | Incomplete precipitation | The salt may be soluble in dioxane. Add excess Diethyl Ether or Hexane to force precipitation. |

| Yellow Coloration | Oxidation or impurities | Recrystallize from Ethanol/Ether. Ensure TEA used in Step 1 was colorless. |

| Incomplete Deprotection | Insufficient Acid/Time | Monitor by TLC. If Boc-starting material remains, add more HCl/Dioxane and stir longer. |

References

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Retrieved from

-

Han, G., Tamaki, M., & Hruby, V. J. (2001).[4] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][5][6][7] Journal of Peptide Research, 58(4), 338-341.[4][6] Link

-

Gómez-Palomino, A., & Cornella, J. (2019).[8] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. (Context on sulfonyl chloride reactivity). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Pentanesulfonyl Chloride. Link

-

James, T., et al. (2014).[9] A modular lead-oriented synthesis of diverse piperazine scaffolds. Organic & Biomolecular Chemistry, 12, 2584-2591.[9] Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pentane-1-sulfonyl)piperazine HCl

Executive Summary

1-(Pentane-1-sulfonyl)piperazine hydrochloride is a critical building block in medicinal chemistry, often serving as a "linker" or solubility-enhancing moiety.[1] The primary challenge in its preparation is the formation of the 1,4-bis(pentane-1-sulfonyl)piperazine impurity (the "bis-impurity") and the difficulty in crystallizing the mono-HCl salt due to the lipophilic pentyl chain, which can lead to "oiling out."

This guide moves beyond generic advice, providing a chemically grounded troubleshooting system. The core purification logic exploits the basicity differential between the mono-substituted product (basic secondary amine) and the bis-substituted impurity (non-basic sulfonamide).

Part 1: Troubleshooting Guide (Q&A)

Category A: Impurity Removal[2][3][4][5]

Q1: I have persistent levels (5-10%) of the bis-sulfonated impurity in my crude material. Recrystallization isn't removing it. What should I do?

Diagnosis: The bis-impurity (1,4-bis(pentane-1-sulfonyl)piperazine) lacks a basic nitrogen, whereas your target molecule (the mono-sulfonamide) retains one basic secondary amine.[1] Standard recrystallization often fails because the lipophilic pentyl chains make both compounds co-soluble in organic solvents.

Solution: You must perform a pH-Switch Extraction (Acid-Base Workup) before salt formation.[1] This is the most robust method for this specific class of molecules.

-

The Fix: Dissolve the crude free base in Ethyl Acetate (EtOAc). Extract this organic layer with aqueous 1M HCl.

-

Result: The target mono-amine protonates and moves into the water layer. The non-basic bis-impurity stays in the EtOAc layer.

-

Recovery: Discard the EtOAc. Basify the aqueous layer (pH > 10) with NaOH, then extract the pure mono-product back into fresh EtOAc [1].

-

Q2: My product has a pink or brownish hue instead of being white. Is it degraded?

Diagnosis: This discoloration typically arises from trace oxidation of residual unreacted piperazine or trapped metal ions if metal catalysis was used upstream. Piperazine derivatives are prone to air-oxidation, forming N-oxides or radical coupling products that are highly colored even at ppm levels.[1]

Solution:

-

Charcoal Treatment: During the final recrystallization (see Protocol B), add 5 wt% activated carbon to the hot alcoholic solution. Stir for 15 minutes and filter hot through Celite.

-

Salt Wash: Wash the final HCl salt filter cake with cold diethyl ether. Colored impurities often reside on the crystal surface and are lipophilic enough to be washed away by ether [2].

Category B: Crystallization & Solid State Issues

Q3: Upon adding HCl, my product "oiled out" (separated as a gum) instead of precipitating as a solid. How do I fix this?

Diagnosis: The pentyl chain adds significant flexibility and lipophilicity, lowering the melting point and increasing solubility in non-polar solvents. Oiling out occurs when the product phase-separates as a liquid before it can organize into a crystal lattice.[2]

Solution:

-

Immediate Fix: Re-heat the mixture until the oil dissolves (add a small amount of MeOH if necessary). Remove the heat source and let it cool very slowly in a Dewar flask or oil bath. Vigorous stirring is critical during cooling to induce nucleation.

-

Solvent Switch: Avoid using only Diethyl Ether or Hexanes as the anti-solvent. Switch to a system like Isopropanol (IPA) / Ethyl Acetate . The slightly higher polarity of EtOAc prevents the rapid phase separation that leads to oiling [3].

Q4: The HCl salt is hygroscopic and becomes sticky after filtration. How should I handle it?

Diagnosis: Alkyl-sulfonyl piperazine salts can be hygroscopic, especially if excess HCl is trapped in the lattice or if the salt is amorphous.

Solution:

-

Drying: Dry the salt in a vacuum oven at 40-50°C over

or silica gel desiccant for at least 24 hours. -

Form Control: Ensure you have a crystalline form. Amorphous solids absorb water much faster. If the solid is amorphous (glassy), perform a slow recrystallization from hot Isopropanol to tighten the lattice [4].

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective Purification (The "pH-Switch")

Use this method on the crude free base to remove bis-impurities.[1]

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve crude residue in EtOAc (10 mL/g). | Solubilizes both mono- and bis-products.[1] |

| 2 | Extract with 1M aqueous HCl (3 x 5 mL/g). | Critical Step: Target molecule ( |

| 3 | Keep the Aqueous Layer. Discard Organic Layer. | Physically removes the bis-impurity. |

| 4 | Adjust Aqueous layer pH to 12-14 using 4M NaOH.[1] | Deprotonates the target molecule, returning it to a lipophilic free base. |

| 5 | Extract Aqueous layer with DCM or EtOAc (3 x). | Recovers purified target. |

| 6 | Dry (Na₂SO₄) and concentrate.[3] | Yields chemically pure free base ready for salting. |

Protocol B: Controlled HCl Salt Formation & Crystallization

Use this method to convert the purified free base into a stable, white solid.

-

Dissolution: Dissolve 10 g of purified free base in Isopropanol (IPA) (50 mL). Heat to 40°C to ensure complete dissolution.

-

Acid Addition: Slowly add 1.1 equivalents of HCl (preferably 4M in Dioxane or concentrated aqueous HCl if water tolerance is high).

-

Note: Do not use a large excess of HCl; this promotes hygroscopicity.

-

-

Nucleation: If precipitate does not form immediately, scratch the flask walls with a glass rod or add a seed crystal.[2]

-

Anti-solvent Addition: Dropwise, add Ethyl Acetate (approx. 50 mL) while stirring.

-

Troubleshooting: If oiling occurs, stop addition, reheat to clarity, and cool slower.

-

-

Isolation: Cool to 0°C for 2 hours. Filter the white solid.[4]

-

Washing: Wash the cake with a 1:1 mixture of Cold IPA/EtOAc, followed by pure Diethyl Ether.

Part 3: Visualizations

Figure 1: The "pH-Switch" Purification Logic

This diagram illustrates the fate of impurities during the extraction process.

Caption: Separation of mono-sulfonylated target from bis-sulfonylated impurity using basicity difference.

Figure 2: Crystallization Troubleshooting Decision Tree

Caption: Step-by-step decision matrix for handling common crystallization failures.

Part 4: Impurity Profile Data

| Impurity Name | Structure Characteristics | Origin | Removal Strategy |

| Bis-sulfonamide | Non-basic, Lipophilic | Over-reaction of piperazine with 2 eq. of sulfonyl chloride.[1] | Acid/Base Extraction (Protocol A). Insoluble in acidic water. |

| Piperazine | Highly basic, Polar, Water soluble | Unreacted starting material.[1][5] | Water Wash . Remains in aqueous layer during final DCM extraction of free base. |

| Sulfonic Acid | Acidic, Water soluble | Hydrolysis of pentanesulfonyl chloride. | Alkaline Wash . Forms salt and stays in aqueous layer during basic extraction. |

References

-

BenchChem Technical Support. (2025).[2][6] Purification of Piperazine-Containing Compounds: Troubleshooting Guide. Retrieved from [1]

-

ResearchGate Community. (2017).[7] Purification of organic hydrochloride salt? Retrieved from

-

Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A). Retrieved from

-

Liberty University. (2019). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 5. Piperazine [medbox.iiab.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Management and Removal of Bis-Sulfonyl Impurities in Piperazine Synthesis

Introduction

In the synthesis of mono-functionalized piperazines, the formation of

This guide provides authoritative protocols for preventing formation, purifying the desired mono-product, and deprotecting the sulfonyl group.

Module 1: Diagnostic & Prevention (Root Cause Analysis)

Before attempting purification, verify your reaction parameters. The formation of bis-sulfonyl byproducts is kinetically driven by the relative concentration of the electrophile vs. the nucleophile.

The Mechanism of Failure

Piperazine has two equivalent secondary amines. Once the first amine reacts (forming the mono-sulfonamide), the second amine remains nucleophilic. Although the sulfonyl group is electron-withdrawing, the ethylene bridge insulates the second nitrogen, leaving it basic enough (pKa ~8-9) to react with excess sulfonyl chloride.

Prevention Protocol

| Parameter | Standard Recommendation | Scientific Rationale |

| Stoichiometry | 3.0 - 5.0 equiv of Piperazine | High excess ensures the sulfonyl chloride is consumed by free piperazine before it encounters the mono-product. |

| Addition Rate | Dropwise (Slow) | Keeps the instantaneous concentration of sulfonyl chloride low relative to piperazine. |

| Temperature | 0 °C to -10 °C | Lower temperature increases the selectivity between the highly nucleophilic free piperazine and the slightly less nucleophilic mono-product. |

| Solvent | DCM or THF | Standard non-protic solvents. Avoid DMF if possible during the protection step to simplify workup. |

Module 2: Purification Strategies (The "Removal" Solution)

If you have a mixture of Mono-sulfonyl and Bis-sulfonyl piperazine, chromatography is often unnecessary. You can exploit the drastic difference in basicity between the two species.

Method A: The "pH Switch" Extraction (Liquid-Liquid)

Best for: General purification of <10g scales.

Principle:

-

Mono-sulfonyl piperazine: Contains one free secondary amine. It is Basic (can be protonated).

-

Bis-sulfonyl piperazine: Contains two sulfonamides. It is Neutral (cannot be protonated by dilute acid).

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in DCM (Dichloromethane).

-

Acid Wash: Extract the organic layer with 1M HCl (aq) (

).-

Result: The Mono-product protonates and moves to the Aqueous Phase .

-

Result: The Bis-impurity remains in the Organic Phase .

-

-

Separation: Discard the organic phase (contains bis-impurity and non-basic byproducts).

-

Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH until pH > 12.

-

Result: The Mono-product deprotonates and precipitates or oils out.

-

-

Recovery: Extract the basic aqueous phase with DCM (

). Dry over

Method B: Selective Salt Precipitation

Best for: Scale-up (>10g) or when the mono-product is crystalline.

Protocol:

-

Dissolve the crude mixture in Acetone or Ethanol .

-

Add Glacial Acetic Acid (1.1 equiv relative to theoretical mono-product).

-

Cool to 0°C.

-

The Mono-sulfonyl piperazine acetate salt often crystallizes out, while the neutral bis-impurity remains in solution.

Visual Workflow: Acid/Base Purification

Figure 1: Purification logic flow separating basic mono-sulfonamides from neutral bis-sulfonamides.

Module 3: Chemical Deprotection (Cleavage)

If your goal is to remove the sulfonyl group entirely (e.g., using Nosyl as a temporary protecting group in Fukuyama synthesis), use the following protocols.

Protocol A: Nosyl Deprotection (The "Odorless" Modern Method)

Standard Thiophenol methods are effective but toxic and malodorous. This protocol uses Mercaptoacetic acid.

-

Reagents: Mercaptoacetic acid (thioglycolic acid), LiOH or Cs₂CO₃, DMF.

-

Mechanism: Nucleophilic aromatic substitution (

) via a Meisenheimer complex.

-

Dissolve the N-nosyl piperazine in DMF (0.1 M).

-

Add Mercaptoacetic acid (2.0 equiv) and LiOH (3.0 equiv).

-

Stir at Room Temperature for 1–3 hours. Monitor by TLC (The solution often turns bright yellow).

-

Workup: Dilute with water. If the product is the free amine, acidify to pH 2, wash with ether (removes byproduct), then basify and extract with DCM.

Protocol B: Tosyl Deprotection (Harsh Conditions)

Tosyl groups are significantly harder to remove than Nosyl groups.

-

Method: Mg / MeOH (reductive cleavage).

-

Dissolve N-tosyl piperazine in anhydrous Methanol.

-

Add Magnesium turnings (5–10 equiv) and catalytic iodine.

-

Sonicate or reflux until Mg is consumed.

-

Note: This method is often low-yielding for piperazines.[1] The Na / Naphthalene method is stronger but requires strictly anhydrous conditions.

-

Troubleshooting & FAQ

Q: I used excess piperazine, but I still see Bis-product on TLC. Why? A: You likely added the sulfonyl chloride too fast or in a solid chunk. This creates localized zones of high concentration where the Mono-product competes with the free piperazine. Solution: Dissolve the sulfonyl chloride in DCM and add it dropwise over 30 minutes to the cooled piperazine solution.

Q: My Mono-nosyl piperazine is not precipitating during the "pH Switch." A: Piperazine derivatives are highly water-soluble.

-

Ensure you have saturated the aqueous phase with NaCl (Brine) before the final extraction.

-

Use Chloroform/Isopropanol (3:1) instead of pure DCM for the extraction solvent to improve recovery of polar amines.

Q: Can I use the "pH Switch" for Bis-nosyl removal? A: Yes. The Bis-nosyl compound has no basic nitrogen. It will stay in the organic layer during the acid wash. The Mono-nosyl compound (which has one free amine) will go into the water.

Q: I am doing Fukuyama synthesis. Should I deprotect the Mono-nosyl before or after the second alkylation? A: You must alkylate the second nitrogen (if that is your goal) before deprotection. The Nosyl group activates the sulfonamide nitrogen (pKa ~11) for Mitsunobu or alkyl halide reactions. If you deprotect first, you lose this activation.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

-

Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (4th ed.). Wiley-Interscience. (Refer to Sulfonamide section).

Sources

Technical Support Center: Recrystallization of Piperazine Hydrochloride Salts

Welcome to the Technical Support Center for the recrystallization of piperazine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to optimize your purification processes.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the recrystallization of piperazine hydrochloride salts.

Issue 1: My piperazine hydrochloride salt is "oiling out" instead of forming crystals.

Question: I've dissolved my crude piperazine dihydrochloride in a hot solvent, but upon cooling, it separates as an oily layer instead of forming distinct crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" is a common issue in recrystallization and typically occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point.[1][2] For piperazine salts, which can have depressed melting points due to impurities, this is a frequent challenge.

Root Causes & Solutions:

-

High Impurity Level: Significant amounts of impurities can lower the melting point of your compound, making it more prone to oiling out.

-

Solution: Consider a pre-purification step. If your impurities are non-polar, a wash with a solvent like diethyl ether (in which piperazine hydrochloride is poorly soluble) might be effective.[3] For other types of impurities, a preliminary purification by column chromatography might be necessary.

-

-

Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[4]

-

Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. You can further slow the cooling by insulating the flask.

-

-

Inappropriate Solvent Choice: The solvent system may not be optimal.

-

Solution 1 (Add More Solvent): The concentration of your salt in the solution might be too high. Try reheating the mixture to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation level.[2][4]

-

Solution 2 (Change Solvents): If adding more solvent doesn't work, you may need to switch to a different solvent or a mixed solvent system. For piperazine hydrochlorides, which are polar, polar protic solvents are often a good starting point.[5]

-

Issue 2: Very low or no crystal formation upon cooling.

Question: I've followed the recrystallization protocol, but after cooling, I'm getting a very poor yield, or in some cases, no crystals at all. What should I do?

Answer:

This is one of the most frequent problems in recrystallization and usually points to an issue with solvent volume or nucleation.[2]

Root Causes & Solutions:

-

Too Much Solvent: This is the most common reason for low or no yield.[2][4] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.

-

Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once you observe the formation of solid material or cloudiness at the surface, allow it to cool again.[2]

-

-

Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystallization needs a trigger.

-

Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

-

Solution 2 (Seeding): If you have a small crystal of the pure piperazine hydrochloride salt, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]

-

-

Compound is Highly Soluble at Low Temperatures: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

-

Solution: You will likely need to switch to a different solvent or employ a mixed-solvent system. Find a solvent in which your compound is soluble when hot but poorly soluble when cold.

-

Issue 3: The recrystallized product is not pure.

Question: I've performed the recrystallization, but my analytical data (e.g., NMR, melting point) shows that the product is still impure. How can I improve the purity?

Answer:

The goal of recrystallization is purification, so obtaining an impure product indicates that the process needs optimization.

Root Causes & Solutions:

-

Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[4]

-

Solution: Slow down the crystallization process. This can be achieved by using a slightly larger volume of solvent and allowing the solution to cool more slowly.

-

-

Inadequate Washing: Impurities can remain on the surface of the crystals if they are not washed properly after filtration.

-

Solution: Wash the filtered crystals with a small amount of cold recrystallization solvent. It's crucial that the solvent is cold to minimize the dissolution of your purified product.

-

-

Co-crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, it may crystallize along with it.

-

Solution: A second recrystallization is often effective in removing such impurities. Alternatively, you may need to consider a different purification technique, such as column chromatography, or a different recrystallization solvent that has a greater solubility difference between your product and the impurity.

-

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing piperazine hydrochloride salts?

A1: Piperazine hydrochloride salts are polar and ionic in nature. Therefore, polar solvents are the most suitable choice.[5]

-

Good Starting Choices:

-

Water: Piperazine dihydrochloride is highly soluble in water, and this solubility increases with temperature, making it a viable option.[5] However, due to its high solubility, achieving a good yield can sometimes be challenging.

-

Alcohols (Ethanol, Methanol, Isopropanol): These are excellent choices. Piperazine dihydrochloride is soluble in hot ethanol and methanol, and its solubility decreases significantly upon cooling.[5][6] Isopropanol has also been successfully used.[7]

-

-

Poor Choices:

Q2: How do I choose a suitable solvent system for a new piperazine derivative?

A2: The principle of "like dissolves like" is a good starting point. Since you are working with a polar salt, you'll want to test polar solvents.

Here is a systematic approach to solvent selection:

Caption: A flowchart for selecting a recrystallization solvent.

Experimental Protocol for Solvent Screening:

-

Place a small amount of your crude piperazine salt (e.g., 20-30 mg) into several test tubes.

-

To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube and observe if it dissolves.

-

If it dissolves when hot, place the test tube in an ice bath and observe if crystals form.

-

The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.

Q3: When should I use a mixed-solvent system?

A3: A mixed-solvent system is beneficial when you cannot find a single solvent that meets the ideal criteria for recrystallization.[1] This is often the case when your compound is either too soluble or not soluble enough in common solvents.

How it Works: You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[1][9]

General Protocol for Mixed-Solvent Recrystallization:

-

Dissolve your crude piperazine salt in the minimum amount of the hot "good" solvent.

-

While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[9] This indicates that the solution is saturated.

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

-

Allow the solution to cool slowly to induce crystallization.

A common and effective mixed-solvent system for polar compounds like piperazine salts is an alcohol/water mixture (e.g., ethanol/water).

Q4: Can I recrystallize the piperazine free base instead of the hydrochloride salt?

A4: While possible, recrystallizing the free base can be more challenging. Piperazine itself is a deliquescent solid, meaning it readily absorbs moisture from the air, which can complicate the crystallization process.[3] The hydrochloride salts are generally more stable and have better-defined crystalline structures, making them more amenable to recrystallization.[8] If your final desired product is the free base, it is often more effective to recrystallize the salt to achieve high purity and then neutralize it in a final step to regenerate the free base.

Data Presentation

The solubility of piperazine and its dihydrochloride salt is a critical factor in selecting an appropriate recrystallization solvent. The following table summarizes this information.

| Compound | Solvent | Solubility | Reference(s) |

| Piperazine | Water | Freely Soluble | [3] |

| Ethylene Glycol | Freely Soluble | [3] | |

| Diethyl Ether | Poorly Soluble | [3] | |

| Piperazine Dihydrochloride | Water | Highly Soluble | [5][6] |

| Methanol | Slightly Soluble to Soluble | [5][6] | |

| Ethanol | Slightly Soluble to Soluble | [5][6] | |

| Organic Solvents (general) | Insoluble | [8] |

Visualizations

Experimental Workflow: Single-Solvent Recrystallization

The following diagram outlines the key steps in a standard single-solvent recrystallization process for piperazine hydrochloride salts.

Caption: A standard workflow for single-solvent recrystallization.

References

- Vertex AI Search. (n.d.). Piperazine dihydrochloride - Solubility of Things.

-

Wikipedia. (2024, December 17). Piperazine. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved February 13, 2026, from [Link]

-

Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

-

Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. [Link]

- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.

-

ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved February 13, 2026, from [Link]

-

University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved February 13, 2026, from [Link]

-

University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 13, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. amphray.com [amphray.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

Validation & Comparative

Comparing biological activity of pentyl vs methyl sulfonyl piperazines

Executive Summary: The Alkyl Chain Trade-Off

In medicinal chemistry, the sulfonyl piperazine scaffold is a privileged structure found in diverse therapeutic agents, from antipsychotics to kinase inhibitors. The substitution on the sulfonyl group dictates the molecule's physicochemical profile and binding mode. This guide compares the Methyl Sulfonyl Piperazine (MSP) , representing the compact, polar baseline, against the Pentyl Sulfonyl Piperazine (PSP) , representing a lipophilic, medium-chain variant.

Key Takeaway: While MSPs generally offer superior metabolic stability and solubility (lower LogP), PSPs are often employed to exploit distal hydrophobic pockets within a binding site, potentially increasing potency at the cost of "drug-likeness" (solubility and metabolic clearance).

Physicochemical Profile Comparison

The transition from a C1 (methyl) to a C5 (pentyl) chain fundamentally alters the molecular descriptors. The following data highlights the shift in lipophilicity and steric demand.

| Feature | Methyl Sulfonyl Piperazine (MSP) | Pentyl Sulfonyl Piperazine (PSP) | Impact on Bioactivity |

| Steric Bulk | Low (Compact) | High (Flexible chain) | MSP fits tight pockets; PSP requires a hydrophobic channel. |

| Lipophilicity (cLogP) | ~0.5 - 1.0 (Baseline) | ~2.5 - 3.0 (+ ~2.0 units) | PSP has higher membrane permeability but lower aqueous solubility. |

| Rotatable Bonds | 0 (on substituent) | 4 (on substituent) | PSP incurs a higher entropic penalty upon binding unless compensated by enthalpy. |

| Polar Surface Area | Unchanged (Sulfonyl core) | Unchanged | Differences are driven purely by the hydrophobic alkyl tail. |

| Ligand Efficiency (LE) | High | Lower | PSP adds mass (MW +56) requires significant potency gain to maintain LE. |

Biological Activity & SAR Analysis

The biological divergence between MSP and PSP is driven by the Shape Complementarity and Hydrophobic Effect within the target protein.

A. The "Methyl" Advantage (Compact Binding)

-

Mechanism: MSPs are preferred when the sulfonyl group acts as a solvent-exposed anchor or when the binding pocket is sterically restricted. The methyl group provides just enough bulk to cap the sulfone without clashing with protein residues.

-

Case Study (PI3K Inhibitors): In the development of PI3K

inhibitors like CYH33 , the methyl sulfonyl moiety forms a compact interaction. Extending this to a pentyl group would likely cause steric clash with the hinge region or solvent front residues, drastically reducing potency ( -

Key Insight: Methyl is the "safe" starting point for fragment-based design.

B. The "Pentyl" Advantage (Hydrophobic Reach)

-

Mechanism: PSPs are utilized when the target possesses a deep, lipophilic tunnel or a distal hydrophobic pocket. The flexible C5 chain can traverse a "gatekeeper" region to anchor the molecule via Van der Waals interactions.

-

Case Study (GlyT-1 Inhibitors): In SAR studies of Glycine Transporter-1 (GlyT-1) inhibitors, extending alkyl chains on the sulfonyl group (e.g., propyl to pentyl) was explored to optimize brain penetration and potency. The longer chain can interact with hydrophobic residues (e.g., Leucine, Phenylalanine) deeper in the transporter vestibule.

-